molecular formula C11H14N4O B13561705 4-(2-Amino-2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)phenol

4-(2-Amino-2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)phenol

Cat. No.: B13561705
M. Wt: 218.26 g/mol
InChI Key: UBOSRAYHGXUVHV-UHFFFAOYSA-N
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Description

4-(2-Amino-2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)phenol is a compound that features a phenol group attached to a triazole ring via an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)phenol typically involves the formation of the triazole ring followed by the attachment of the phenol group. One common method is the Einhorn–Brunner reaction or the Pellizzari reaction . These reactions involve the cyclization of appropriate precursors under specific conditions to form the triazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

4-(2-Amino-2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Amino-2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)phenol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, leading to biological effects. The phenol group can also participate in hydrogen bonding and other interactions that contribute to the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Amino-2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)phenol is unique due to the presence of both the triazole and phenol groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

4-[2-amino-2-(2-methyl-1,2,4-triazol-3-yl)ethyl]phenol

InChI

InChI=1S/C11H14N4O/c1-15-11(13-7-14-15)10(12)6-8-2-4-9(16)5-3-8/h2-5,7,10,16H,6,12H2,1H3

InChI Key

UBOSRAYHGXUVHV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

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